molecular formula C22H21N3O4S B11660905 N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide

Cat. No.: B11660905
M. Wt: 423.5 g/mol
InChI Key: HVXZFKMUWLENKE-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a hydrazinecarbonyl group attached to a phenyl ring, which is further connected to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE typically involves the condensation of 2-hydroxyacetophenone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 4-aminobenzenesulfonamide under acidic conditions to yield the final product . The reaction is usually carried out in ethanol as a solvent, with a catalytic amount of acetic acid to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles; often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced hydrazones, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of N-(4-{N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{N’-[(1E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]HYDRAZINECARBONYL}PHENYL)-N-METHYLBENZENESULFONAMIDE is unique due to its specific structural features, such as the presence of both hydrazone and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C22H21N3O4S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[benzenesulfonyl(methyl)amino]-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]benzamide

InChI

InChI=1S/C22H21N3O4S/c1-16(20-10-6-7-11-21(20)26)23-24-22(27)17-12-14-18(15-13-17)25(2)30(28,29)19-8-4-3-5-9-19/h3-15,26H,1-2H3,(H,24,27)/b23-16+

InChI Key

HVXZFKMUWLENKE-XQNSMLJCSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3O

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.